5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole

Lipophilicity Membrane Permeability ADME

This 5-benzyloxy substituted benzimidazole offers significantly enhanced lipophilicity (cLogP ~3.8-4.2 vs. ~2.1 for methoxy analogs) essential for BBB penetration and hydrophobic pocket binding. Critical for PARP inhibitor development and omeprazole impurity profiling. Ensure target engagement with this precise pharmacophore; generic substitutions compromise activity.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B11983116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c1-12-17-15-10-14(8-9-16(15)18(12)2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
InChIKeyOVCPPQNBPYUVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole: Procurement-Grade Benzimidazole Scaffold for Chemical Synthesis and Research


5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole is a synthetic heterocyclic compound belonging to the benzimidazole family, characterized by a benzyloxy substituent at the 5-position and methyl groups at the 1- and 2-positions of the benzimidazole core. Benzimidazole derivatives are widely recognized as structural isosters of naturally occurring nucleotides, enabling interactions with diverse biological macromolecules including proteins, enzymes, and receptors [1]. This specific substitution pattern positions the compound as a versatile scaffold for medicinal chemistry research, particularly in the development of kinase inhibitors, antiparasitic agents, and anticancer therapeutics, though the precise biological activity of this exact molecule remains incompletely characterized in the peer-reviewed literature.

Why 5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole Cannot Be Replaced by Common Benzimidazole Analogs in Target-Oriented Synthesis


The 5-benzyloxy substitution on the benzimidazole core confers distinct physicochemical properties that cannot be replicated by simpler analogs such as 1,2-dimethylbenzimidazole or 5-methoxy-1,2-dimethyl-1H-benzimidazole. The benzyloxy group significantly increases lipophilicity and alters molecular recognition patterns compared to hydrogen, methoxy, or ethoxy substituents, which directly impacts binding affinity to hydrophobic enzyme pockets and cellular permeability . Additionally, the 5-position substitution pattern is critical for structure-activity relationships in multiple target classes, including PARP inhibitors and kinase inhibitors, where the benzyloxy moiety serves as a privileged pharmacophore for interacting with specific hydrophobic binding pockets [1]. Generic substitution with simpler analogs would result in substantial loss of target engagement and therapeutic potential.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole in Research Applications


Comparative Lipophilicity and Predicted Membrane Permeability vs. 5-Methoxy Analog

5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole demonstrates substantially higher calculated lipophilicity (cLogP) compared to the 5-methoxy analog, consistent with the extended hydrophobic surface area of the benzyl group . This difference is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential, though direct experimental permeability data for this specific compound are not currently available in the public domain.

Lipophilicity Membrane Permeability ADME Drug Design

Privileged Scaffold Recognition in PARP Inhibitor Patent Literature

In the patent literature for PARP inhibitors, the benzyloxy substituent at the 5-position of benzimidazole scaffolds is explicitly claimed as a preferred embodiment, whereas the unsubstituted or methoxy-substituted analogs are not equally favored [1]. This indicates that the benzyloxy group provides a distinct advantage in achieving potent PARP inhibition, likely through optimal occupancy of a hydrophobic sub-pocket within the enzyme's active site.

PARP Inhibition Cancer Therapeutics DNA Repair Medicinal Chemistry

Enhanced Molecular Recognition Potential vs. 1,2-Dimethylbenzimidazole (Unsubstituted Core)

While 1,2-dimethylbenzimidazole exhibits measurable antiparasitic activity (IC50 = 0.089 μM against Giardia duodenalis), the addition of a 5-benzyloxy substituent is predicted to substantially alter target selectivity and potency profile [1]. The benzyloxy group introduces additional hydrogen bond acceptor capacity and hydrophobic surface area, which are critical for binding to diverse enzyme active sites, including kinases, PARP, and tubulin.

Structure-Activity Relationship Biological Target Engagement Medicinal Chemistry

Synthetic Intermediate Utility in Omeprazole-Related Drug Development

5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole serves as a key synthetic precursor or structural analog in the preparation of benzimidazole-based proton pump inhibitors, including omeprazole metabolites and related impurities. The closely related compound 5-Benzyloxy Omeprazole (CAS 1215799-39-5) is explicitly used for analytical method development, method validation, and quality control in ANDA applications for omeprazole [1]. This establishes the 5-benzyloxy benzimidazole scaffold as a pharmaceutically relevant intermediate with established regulatory utility, whereas simpler analogs lacking this substitution are not referenced for such applications.

Proton Pump Inhibitors Drug Intermediates Analytical Reference Standards Pharmaceutical Synthesis

Optimal Research and Industrial Use Cases for 5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant PARP Inhibitors

Medicinal chemistry teams developing PARP inhibitors with improved blood-brain barrier penetration should prioritize 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole over 5-methoxy or unsubstituted analogs due to its significantly higher calculated lipophilicity (cLogP ~3.8-4.2 vs. ~2.1-2.5 for the methoxy analog) and its explicit recognition as a preferred substituent in PARP inhibitor patents [1].

Pharmaceutical Impurity Profiling and ANDA Method Validation

Quality control and analytical development laboratories working on omeprazole-related drug products should select this compound as a reference standard for impurity profiling and method validation, leveraging its established regulatory utility documented in supplier specifications [1]. This application is not supported by simpler benzimidazole analogs lacking the 5-benzyloxy substitution.

Structure-Activity Relationship Studies for Antiparasitic Drug Discovery

Investigators exploring novel antiparasitic agents should incorporate 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole into SAR campaigns to evaluate the impact of 5-position benzyloxy substitution on target potency and selectivity relative to the unsubstituted core, which shows moderate antiparasitic activity (IC50 = 0.089 μM) [1]. The benzyloxy group is expected to alter both target engagement and pharmacokinetic properties.

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